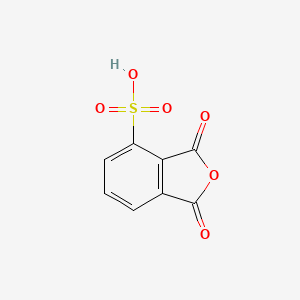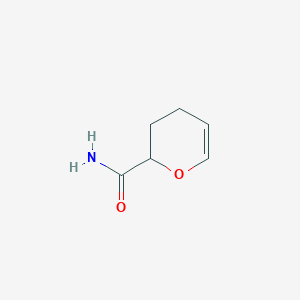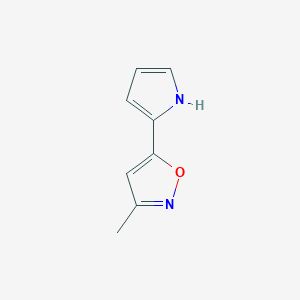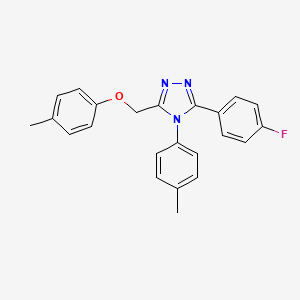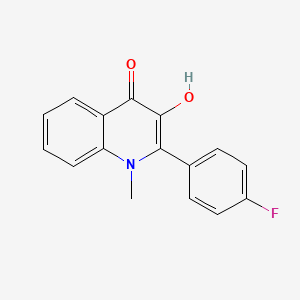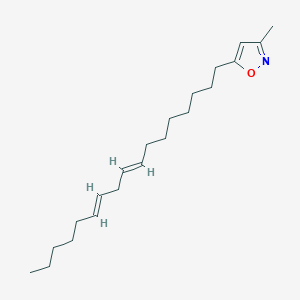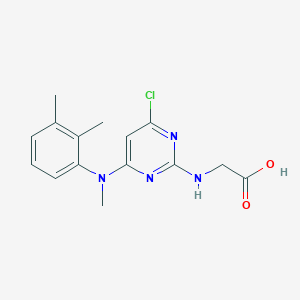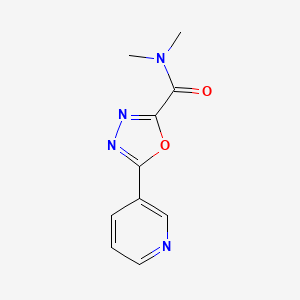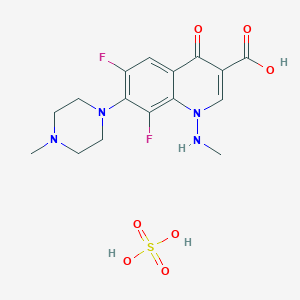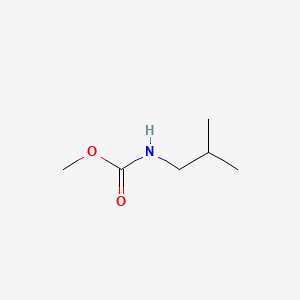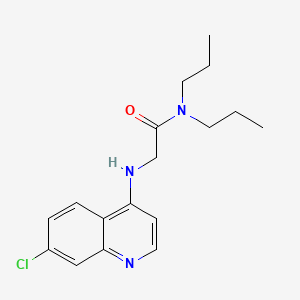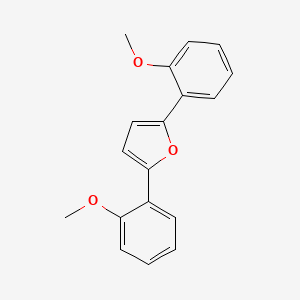
2,5-Bis(2-methoxyphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-methoxyphenyl)furan is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two 2-methoxyphenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-methoxyphenyl)furan typically involves the reaction of 2-methoxybenzaldehyde with furan in the presence of a catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of 2-methoxyphenylboronic acid with 2,5-dibromofuran . The reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalyst and reaction parameters is crucial to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(2-methoxyphenyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2,5-Bis(2-methoxyphenyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-methoxyphenyl)furan involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the methoxy groups can engage in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.
Furan-2,5-dicarboxylic acid: A promising bio-based alternative to terephthalic acid in polymer production.
5-Hydroxymethylfurfural: A versatile platform chemical derived from biomass.
Uniqueness: 2,5-Bis(2-methoxyphenyl)furan is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
875153-16-5 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2,5-bis(2-methoxyphenyl)furan |
InChI |
InChI=1S/C18H16O3/c1-19-15-9-5-3-7-13(15)17-11-12-18(21-17)14-8-4-6-10-16(14)20-2/h3-12H,1-2H3 |
InChI Key |
LGBVTPGAVMLUBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



